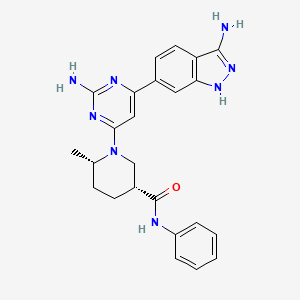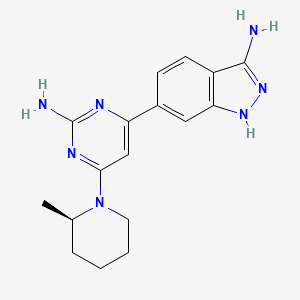
(R)-6-(2-Amino-6-(2-methylpiperidin-1-yl)pyrimidin-4-yl)-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK2258759 is a compound developed by GlaxoSmithKline, primarily known for its potential therapeutic applications. It is an orally bioavailable potent and selective inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in the regulation of vascular tone and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2258759 involves several key steps. The process begins with the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The overall yield of the synthesis is approximately 26.8%, with a purity of 99% .
Industrial Production Methods
The industrial production of GSK2258759 follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
GSK2258759 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of GSK2258759, which may have different biological activities and properties .
Scientific Research Applications
GSK2258759 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and its effects on epoxyeicosatrienoic acids metabolism.
Biology: Investigated for its role in regulating vascular tone, inflammation, and cell proliferation.
Medicine: Potential therapeutic applications in treating conditions such as hypertension, inflammation, and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of new drugs targeting soluble epoxide hydrolase and related pathways
Mechanism of Action
GSK2258759 exerts its effects by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, GSK2258759 increases the levels of EETs, which have vasodilatory, anti-inflammatory, and anti-proliferative effects. The molecular targets and pathways involved include the regulation of vascular tone, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
GSK2256294: Another sEH inhibitor with similar properties and applications.
AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): A potent sEH inhibitor used in various research studies.
t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): Known for its high potency and selectivity towards sEH
Uniqueness
GSK2258759 is unique due to its high oral bioavailability and selectivity for soluble epoxide hydrolase. This makes it a valuable tool for studying the biological functions of EETs and developing new therapeutic agents targeting sEH .
Properties
Molecular Formula |
C17H21N7 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-[2-amino-6-[(2R)-2-methylpiperidin-1-yl]pyrimidin-4-yl]-1H-indazol-3-amine |
InChI |
InChI=1S/C17H21N7/c1-10-4-2-3-7-24(10)15-9-13(20-17(19)21-15)11-5-6-12-14(8-11)22-23-16(12)18/h5-6,8-10H,2-4,7H2,1H3,(H3,18,22,23)(H2,19,20,21)/t10-/m1/s1 |
InChI Key |
XWODEDHTMYVLNJ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CCCCN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N |
Canonical SMILES |
CC1CCCCN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[2-oxo-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-3H-indol-3-yl]acetamide](/img/structure/B10786144.png)
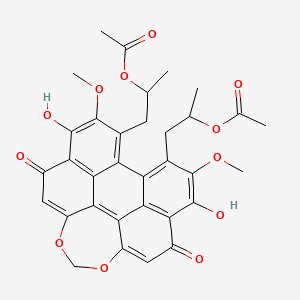
![6-bromo-8-[(2,6-difluoro-4-methoxybenzoyl)amino]-4-oxochromene-2-carboxylic acid](/img/structure/B10786153.png)
![1-(3-Acetylphenyl)-3-[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786155.png)
![4-[[(7R)-9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10786165.png)
![5-fluoro-N-[3-[2-(4-methoxyanilino)pyrimidin-4-yl]phenyl]-1H-indole-2-carboxamide](/img/structure/B10786179.png)
![N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine;hydrochloride](/img/structure/B10786186.png)
![1-[[2-Methyl-3-(trifluoromethyl)phenyl]methyl]-7-morpholin-4-ylimidazo[1,2-c]pyrimidin-5-one](/img/structure/B10786188.png)
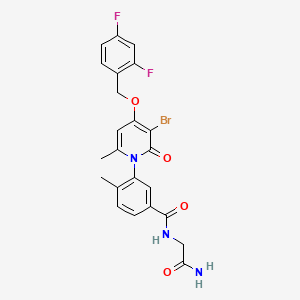
![1-[(3-Methylphenyl)methyl]-7-morpholin-4-ylimidazo[1,2-a]pyrimidin-5-one](/img/structure/B10786210.png)
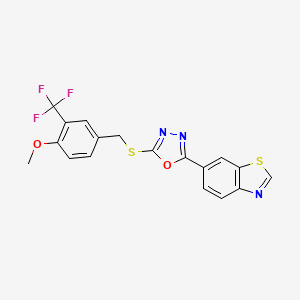
![7-Morpholino-1-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B10786218.png)
